3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid
Overview
Description
3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid is a versatile organoboron compound known for its utility in various chemical reactions, particularly in cross-coupling reactions. This compound features a phenyl ring substituted with bromine, chlorine, and trifluoromethyl groups, and a boronic acid functional group, making it a valuable reagent in organic synthesis.
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The compound can be synthesized through the reaction of 3-bromo-2-chloro-5-(trifluoromethyl)benzene with boronic acid derivatives under palladium-catalyzed conditions.
Grignard Reaction: Another method involves the reaction of 3-bromo-2-chloro-5-(trifluoromethyl)benzene with magnesium to form a Grignard reagent, which is then reacted with boronic acid esters.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production typically involves optimizing reaction conditions to achieve high yields and purity. This includes the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: It can undergo oxidation to form phenolic derivatives and reduction to form corresponding boronic esters.
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed:
Biaryls: Resulting from Suzuki-Miyaura coupling.
Phenolic Derivatives: From oxidation reactions.
Boronic Esters: From reduction reactions.
Mechanism of Action
Target of Action
The primary target of 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action on this pathway results in the formation of new carbon-carbon bonds .
Result of Action
The molecular and cellular effects of the compound’s action result in the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of complex organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored at ambient temperature . Furthermore, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions , suggesting that the compound’s action may be influenced by the chemical environment in which it is used.
Biochemical Analysis
Biochemical Properties
3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of the boronic acid with palladium catalysts, leading to the formation of biaryl compounds . The compound interacts with enzymes such as palladium complexes, which facilitate the transmetalation process, transferring the organic group from boron to palladium . This interaction is crucial for the synthesis of complex organic molecules, making this compound an essential reagent in organic chemistry.
Cellular Effects
The effects of this compound on various cell types and cellular processes are not extensively documented. Boronic acids, in general, are known to influence cell function by interacting with cellular proteins and enzymes. These interactions can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, boronic acids can inhibit proteasomes, leading to altered protein degradation and accumulation of ubiquitinated proteins . This suggests that this compound may have similar effects on cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its role in Suzuki-Miyaura coupling reactions. The compound binds to palladium catalysts, facilitating the transmetalation process, which is a key step in the formation of carbon-carbon bonds . This binding interaction is essential for the catalytic cycle, enabling the synthesis of biaryl compounds. Additionally, boronic acids can form reversible covalent bonds with diols and other nucleophiles, which may contribute to their biological activity .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical research. The compound is generally stable under ambient conditions but may degrade over time when exposed to moisture or high temperatures . Long-term studies have shown that boronic acids can undergo hydrolysis, leading to the formation of boronic esters and other degradation products . These changes can affect the compound’s efficacy in biochemical reactions and its impact on cellular function.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Boronic acids are known to exhibit dose-dependent effects, with higher doses potentially leading to toxicity . In animal studies, boronic acids have been shown to affect various physiological processes, including enzyme inhibition and metabolic alterations . It is essential to determine the optimal dosage to minimize adverse effects while maximizing the compound’s biochemical efficacy.
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with enzymes and cofactors. The compound participates in Suzuki-Miyaura coupling reactions, where it interacts with palladium catalysts to form carbon-carbon bonds . Additionally, boronic acids can be metabolized through hydrolysis, leading to the formation of boronic esters and other metabolites
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. Boronic acids can interact with transporters and binding proteins, affecting their localization and accumulation . The compound’s distribution is also dependent on its ability to form reversible covalent bonds with cellular components, which can influence its bioavailability and efficacy in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with cellular components and targeting signals. Boronic acids can be directed to specific compartments or organelles through post-translational modifications and binding interactions . These localization patterns are essential for understanding the compound’s activity and function within cells, as they can influence its role in biochemical reactions and cellular processes .
Scientific Research Applications
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Biology: Employed in the study of enzyme inhibitors and biological probes. Medicine: Utilized in the development of new drugs and therapeutic agents. Industry: Applied in the production of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
3-Bromo-2-chloro-5-(trifluoromethyl)pyridine: Similar structure but with a pyridine ring instead of a phenyl ring.
3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness: 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid is unique due to its combination of halogen substituents and boronic acid functionality, which provides versatility in organic synthesis and cross-coupling reactions.
Properties
IUPAC Name |
[3-bromo-2-chloro-5-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BBrClF3O2/c9-5-2-3(7(11,12)13)1-4(6(5)10)8(14)15/h1-2,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIZIJSYGAIRIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1Cl)Br)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BBrClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659381 | |
Record name | [3-Bromo-2-chloro-5-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957120-85-3 | |
Record name | B-[3-Bromo-2-chloro-5-(trifluoromethyl)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957120-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-Bromo-2-chloro-5-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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